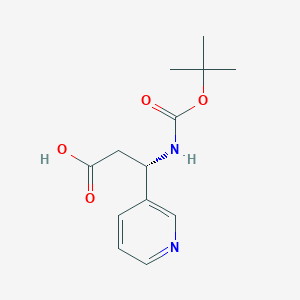

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375916 | |

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297773-45-6 | |

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-(S)-3-amino-3-(3-pyridyl)-propionic Acid: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug development. The guide details its chemical properties, provides a scientifically grounded protocol for its asymmetric synthesis and purification, and explores its potential mechanisms of action and diverse applications. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group and the unique 3-pyridyl moiety imparts this molecule with enhanced stability, solubility, and specific biological interaction capabilities.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutics, particularly in the realms of peptide synthesis, neuroscience, and enzyme inhibition.

Introduction: The Strategic Value of a Chiral β-Amino Acid

This compound is a synthetic amino acid derivative that has emerged as a valuable tool in the synthesis of bioactive peptides and small molecule therapeutics.[1] Its structure is characterized by three key features: a β-amino acid backbone, a chiral center with (S)-stereochemistry, and a 3-pyridyl aromatic ring. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it highly amenable to peptide synthesis and other organic transformations.[1]

The incorporation of β-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[2] Furthermore, the unique conformational constraints imposed by β-amino acids can lead to the formation of stable secondary structures, which can enhance binding affinity and selectivity for biological targets.[2] The 3-pyridyl moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding and metal coordination, offering unique opportunities for drug-receptor interactions.

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its practical applications in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 297773-45-6 | [1][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = -3 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Asymmetric Synthesis and Purification

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry. The following protocol describes a robust and validated approach for the asymmetric synthesis of this compound. This multi-step process is designed to ensure high stereochemical purity and yield.

Synthesis Workflow

The overall synthetic strategy involves the asymmetric conjugate addition of a chiral amine to a pyridyl-substituted α,β-unsaturated ester, followed by N-deprotection and subsequent Boc protection of the resulting β-amino acid.

Sources

An In-Depth Technical Guide to Boc-(S)-3-amino-3-(3-pyridyl)-propionic Acid: A Chiral Building Block for Advanced Drug Discovery

Abstract

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique architecture, combining a β-amino acid backbone, a stereochemically defined center, a reactive pyridine moiety, and the versatile tert-butyloxycarbonyl (Boc) protecting group, positions it as a crucial building block for the synthesis of complex peptides and novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical Identity and Structure

Understanding the precise molecular architecture of a synthetic building block is the foundation of its effective application. This compound is defined by a specific arrangement of functional groups that dictate its reactivity and utility.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid[1].

-

Common Synonyms: Boc-L-β-Ala-(3-pyridyl)-OH, (S)-Boc-3-(3-pyridyl)-β-Ala-OH[2][3].

Structural Visualization: The molecule's structure features a central chiral carbon bonded to a hydrogen atom, a carboxymethyl group (-CH₂COOH), a pyridin-3-yl group, and a Boc-protected amine. The "(S)" designation defines the absolute stereochemistry at this chiral center, which is critical for stereoselective interactions with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties and Rationale

The physical and chemical properties of this compound are a direct consequence of its structure, influencing its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source(s) | Rationale |

| Appearance | Off-white to yellow powder | [2] | The solid-state nature is typical for protected amino acids of this molecular weight. Color variation can depend on residual solvents or minor impurities. |

| Purity | ≥ 98% (by HPLC) | [2][3] | High purity is essential for its use in sensitive applications like peptide synthesis, where impurities can terminate chain growth or lead to difficult-to-separate byproducts. |

| Optical Rotation | [α]D25 = -3 ± 2º (c=1 in MeOH) | [2] | This value confirms the presence of a single enantiomer (the S-isomer) and is a critical quality control parameter to ensure enantiomeric purity. The negative sign indicates levorotatory behavior under the specified conditions. |

| Storage | Store at 0-8°C | [2] | Refrigeration is recommended to minimize potential degradation over time, particularly the acid-catalyzed hydrolysis of the Boc group, ensuring long-term stability and shelf-life. |

The Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[5][6] Its primary function is to "mask" the nucleophilicity of the amine. This prevents unwanted side reactions, such as self-condensation or acylation, during subsequent synthetic steps (e.g., carboxyl group activation).[7] The Boc group is prized for its stability under a wide range of conditions (e.g., basic, hydrogenolytic) while being readily and cleanly removable under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA), a property known as orthogonal protection.[5][6] Furthermore, the bulky tert-butyl moiety enhances the solubility of the amino acid derivative in common organic solvents.[2]

The Influence of the Pyridine Ring: The pyridine ring imparts unique characteristics. It introduces aromaticity and a basic nitrogen atom, which can participate in hydrogen bonding and specific π-π stacking interactions with biological targets.[2] This feature is often exploited in drug design to enhance binding affinity and modulate pharmacological properties.[1]

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-protected amino acids is a well-established process in organic chemistry. The most common and robust method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthetic Pathway: The workflow begins with the chiral starting material, (S)-3-amino-3-(3-pyridyl)-propionic acid, which is reacted with an electrophilic Boc-donating reagent in the presence of a base to facilitate the nucleophilic attack from the amino group.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: This protocol is adapted from a standard procedure for the N-Boc protection of a similar pyridyl-alanine derivative and serves as a validated, exemplary method.[8]

-

Suspension: Suspend (S)-3-amino-3-(3-pyridyl)-propionic acid (1.0 eq) in a mixture of water and a suitable organic solvent like 1,4-dioxane. Cool the suspension in an ice bath with stirring.

-

Basification: Add an anhydrous base such as potassium carbonate (K₂CO₃, 1.0 eq) to the stirred suspension. The base deprotonates the ammonium group of the amino acid, generating the free amine which is the active nucleophile.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in 1,4-dioxane dropwise over approximately 10-15 minutes. Using a slight excess of Boc₂O ensures the reaction goes to completion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent (1,4-dioxane).

-

Aqueous Workup: Dilute the remaining aqueous residue and wash with an organic solvent like ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

-

Acidification & Extraction: Carefully adjust the pH of the aqueous layer to ~3 using a solid organic acid like citric acid. This protonates the carboxylate to the carboxylic acid and ensures the product is neutral. The product will now be soluble in organic solvents. Saturate the aqueous layer with sodium chloride to decrease the product's aqueous solubility (salting out) and extract multiple times with ethyl acetate.

-

Drying and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The product will often begin to crystallize at this stage.

-

Crystallization: Cool the concentrated solution (e.g., at 0°C) to complete the crystallization. Collect the solid product by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities, and dry under vacuum.

Spectral Characterization: A System for Self-Validation

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. While specific spectral data for this exact molecule is proprietary to manufacturers, its structure allows for the prediction of characteristic signals in standard analytical techniques. This section describes the expected analytical results that serve to validate the successful synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms in the molecule. Expected signals would include:

-

A large singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

Multiplets in the aromatic region (7.2-8.5 ppm) characteristic of the protons on the 3-substituted pyridine ring.

-

A multiplet for the chiral proton (-CH-) adjacent to the amine.

-

A set of signals corresponding to the methylene protons (-CH₂-) of the propionic acid backbone.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

A signal for the N-H proton, often a doublet coupled to the chiral proton.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (MW = 266.30), one would expect to see a peak corresponding to the molecular ion [M+H]⁺ at m/z 267.3 in electrospray ionization (ESI) positive mode. Another common fragment observed is the loss of the Boc group or isobutylene, leading to characteristic daughter ions.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[2] A successful synthesis would yield a chromatogram with a single major peak, indicating a purity of ≥98%, with the retention time being specific to the compound under the given chromatographic conditions (column, mobile phase, flow rate).

Applications in Research and Drug Development

The value of this compound lies in its versatile application as a specialized building block in the synthesis of high-value molecules.

-

Peptide Synthesis: As a protected, non-proteinogenic β-amino acid, it is a valuable component for synthesizing peptidomimetics.[1][2] Incorporating β-amino acids into peptide chains can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. The defined (S)-stereochemistry ensures precise control over the final peptide's three-dimensional structure, which is crucial for its biological activity.[2]

-

Drug Development for Neurological Disorders: The pyridyl moiety is a well-known pharmacophore present in many centrally active agents. Pyridine derivatives have shown significant promise in the treatment of neurological and neurodegenerative disorders.[1][2] This building block allows for the rational design and exploration of novel therapeutic agents that can interact with targets within the central nervous system.[9][10]

-

Neuroscience Research: The compound is employed in fundamental research to study neurotransmitter pathways.[1] By incorporating it into probes or potential inhibitors, researchers can better understand the role of specific amino acid structures in brain function, aiding in the discovery of new treatments for mental health disorders.[1]

-

Bioconjugation: The carboxylic acid handle can be activated to link this molecule to other biomolecules, such as proteins, antibodies, or drug delivery systems.[2][10] This is a key strategy in developing targeted therapies, for example, in cancer treatment, where a cytotoxic drug is guided to the tumor site by a targeting moiety.[10]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined stereochemistry, orthogonal protection strategy, and biologically relevant pyridine ring provide chemists with a reliable and versatile building block. From enhancing the stability of peptide drugs to forming the core of novel neurological agents, its applications are both current and expanding. The robust synthetic and purification protocols available ensure a high-purity material, allowing researchers to proceed with confidence in their discovery and development endeavors.

References

-

boc-(s)-3-amino-3-(3-pyridyl)propionic acid suppliers USA. Chemicals USA. [Link]

-

Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid. J&K Scientific. [Link]

-

Boc-(S)-3-Amino-3-(3-thienyl)-propionic Acid: A Key Component in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid | 297773-45-6. J&K Scientific. [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. boc-(s)-3-amino-3-(3-pyridyl)propionic acid suppliers USA [americanchemicalsuppliers.com]

- 4. asymchemdirect.com [asymchemdirect.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid (CAS 297773-45-6)

This guide provides a comprehensive technical overview of Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. We will delve into its core properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: A Versatile Building Block

Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid, identified by CAS number 297773-45-6, is a non-natural amino acid derivative. Its structure is characterized by three key features: a β-amino acid backbone, a pyridine ring at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This unique combination of a chiral center, an aromatic heterocycle, and a readily cleavable protecting group makes it a highly valuable component in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.[1][2]

The presence of the pyridine ring allows for specific interactions with biological targets, while the Boc group provides essential protection of the amine functionality during synthetic transformations, ensuring controlled and predictable reactions.[1] Its applications are prominent in drug discovery, especially in the fields of neuropharmacology and oncology, where it serves as a crucial intermediate for creating compounds with enhanced biological activity and stability.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid is fundamental for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 297773-45-6 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]D²⁵ = -3 ± 2º (C=1 in MeOH) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis Protocol

The synthesis of Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid can be achieved through a multi-step process. The following is a representative protocol for its preparation:

Step 1: Preparation of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine

-

Suspend 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) and cool the mixture in an ice bath.

-

Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

-

Slowly add a solution of di-t-butyl dicarbonate (82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxan.

-

Extract the aqueous solution with ethyl acetate (2 x 20 ml).

-

Adjust the pH of the aqueous layer to approximately 3 using solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure until crystallization begins.

-

Chill the mixture at 0°C for 1 hour, then collect the crystals by filtration.

-

Wash the crystals with ether and dry to yield the final product.[4]

Core Applications in Drug Discovery and Development

The unique structural features of Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid make it a versatile tool in several areas of pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1][3] The Boc protecting group is stable under various coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain.

General Workflow for Boc-SPPS:

Caption: General workflow for Boc-based solid-phase peptide synthesis.

The incorporation of this non-natural amino acid can introduce conformational constraints into a peptide, potentially increasing its metabolic stability and receptor affinity.[2]

Development of Enzyme Inhibitors

The pyridine and carboxylic acid functionalities of the molecule enable it to form strong binding interactions with the active sites of enzymes.[5] This makes it a valuable scaffold for the design of potent and selective enzyme inhibitors, which are a cornerstone of modern therapeutics.

Neuroscience Research

Pyridine derivatives are known to interact with various targets in the central nervous system.[1] Consequently, Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid is utilized in the synthesis of novel compounds for neuroscience research, aiding in the exploration of neurotransmitter pathways and the development of potential treatments for neurological disorders.[1][3]

Bioconjugation

This compound can be employed in bioconjugation, the process of linking biomolecules to other molecules, such as drugs. This is a critical technique for creating targeted drug delivery systems, for instance, in cancer therapy, where a cytotoxic agent can be specifically delivered to tumor cells.[1]

Mechanism of Action: A Note on Current Understanding

While the utility of Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid as a synthetic building block is well-established, its direct mechanism of action is not applicable as it is an intermediate. The biological activity of the final compounds synthesized using this building block will depend on their overall structure and the target they are designed to interact with. As mentioned, its structural motifs suggest potential interactions with enzymes and receptors in the central nervous system, but specific pathways are determined by the final molecular context.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid is a cornerstone chiral building block in modern medicinal chemistry. Its unique structural attributes provide a versatile platform for the synthesis of a wide array of biologically active molecules. From peptide synthesis to the development of enzyme inhibitors and neuroscience drug candidates, its applications are both broad and impactful. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage its potential in the creation of next-generation therapeutics.

References

-

Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid | 297773-45-6 - J&K Scientific. [Link]

-

(S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid - MySkinRecipes. [Link]

-

(S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid - Angene. [Link]

-

(S)-Boc-3-(3-pyridyl)-B-Ala-OH, min 95%, 100 mg - CP Lab Safety. [Link]

-

Unnatural Amino Acids & Derivatives - CD Biosynsis. [Link]

-

Protein Expression and Synthesis - CD Biosynsis. [Link]

Sources

A Comprehensive Technical Guide to Boc-(S)-3-amino-3-(3-pyridyl)-propionic Acid and Its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide synthesis, the unnatural amino acid Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid stands out as a critical building block for the development of novel therapeutics.[1][2] Its unique structural features—a stereochemically defined center, a Boc-protected amine for controlled reactivity, and a pyridyl moiety for strategic molecular interactions—make it a valuable component in the design of enzyme inhibitors, bioactive peptides, and neuroactive compounds.[1][2][3] This in-depth technical guide provides a comprehensive overview of its synonymous nomenclature, chemical identifiers, and the scientific rationale behind its application in drug discovery.

Decoding the Nomenclature: A Guide to Synonyms and Identifiers

Navigating the scientific literature and chemical supplier databases for a specific compound can be challenging due to the variety of naming conventions. A thorough understanding of the synonyms for this compound is essential for efficient research and procurement.

Systematic and Common Names

The most formal and unambiguous name for this compound is its IUPAC name: (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid . However, several other systematic and semi-systematic names are frequently used in publications and commercial listings:

-

(S)-3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid[3][4]

-

Boc-L-β-Ala-(3'-pyridyl)-OH[1]

The designations "β-Ala" or "beta-Alanine" are used to indicate that the amino group is on the β-carbon (the third carbon from the carboxyl group), distinguishing it from the α-amino acids that are the building blocks of proteins. The "L" in "Boc-L-β-Ala-(3'-pyridyl)-OH" refers to the stereochemistry, which in this case corresponds to the (S) configuration.

Key Chemical Identifiers

For precise identification and to avoid ambiguity, the following identifiers are crucial:

| Identifier | Value | Source(s) |

| CAS Number | 297773-45-6 | [1][2][4] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3][4] |

| Molecular Weight | 266.29 g/mol | [3] |

| PubChem CID | 10563685 | [1] |

| MDL Number | MFCD03427910 | [1][3] |

These identifiers are indispensable for searching chemical databases, ensuring the correct compound is being sourced for experimental work, and for regulatory submissions.

The Scientific Rationale: Deconstructing the Molecular Architecture

The utility of this compound in drug development is a direct consequence of the strategic combination of its three key structural features: the Boc protecting group, the (S)-stereochemistry, and the 3-pyridyl moiety.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its primary function is to temporarily block the reactivity of the amine group, preventing unwanted side reactions during the formation of peptide bonds. The Boc group is prized for its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions, a process known as deprotection. This acid-labile nature allows for the selective unmasking of the amine at the desired stage of a synthetic sequence.

Experimental Insight: Boc Protection of an Amine

A general and widely adopted protocol for the introduction of a Boc group onto an amine involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Reaction:

R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + tert-butanol

Step-by-Step Methodology:

-

Dissolution: The amine-containing substrate is dissolved in a suitable solvent, such as a mixture of acetone and water.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) and a mild base like triethylamine (Et₃N) are added to the solution.

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous residue is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated to yield the Boc-protected product, which can be further purified by crystallization or chromatography.

The Significance of (S)-Stereochemistry

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. The biological targets of drugs, such as enzymes and receptors, are themselves chiral and will often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug molecule. The "(S)" designation in this compound specifies the absolute configuration at the chiral center. This precise stereochemical control is critical in drug design to ensure optimal binding to the target and to minimize off-target effects that could arise from the other enantiomer.

The Strategic Importance of the 3-Pyridyl Group

The incorporation of a pyridine ring into a drug candidate can have a profound impact on its pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets. Furthermore, the pyridine moiety can influence the overall polarity, solubility, and metabolic stability of a molecule, all of which are key parameters in drug development. The 3-pyridyl substitution pattern provides a specific vector for these interactions within the binding pocket of a target protein.

Applications in Drug Discovery and Development

This compound is a versatile building block with applications in several areas of therapeutic research:

-

Peptide Synthesis: It is used to introduce conformational constraints into peptides, which can lead to increased potency and stability.[1][2]

-

Enzyme Inhibitors: The unique stereochemistry and the potential for the pyridyl group to interact with active site residues make it a valuable component in the design of enzyme inhibitors.[1][3]

-

Neuroscience Research: Pyridine derivatives are known to interact with targets in the central nervous system, and this amino acid is used in the development of novel agents for neurological disorders.[1]

-

Bioconjugation: The carboxylic acid handle allows for its attachment to other molecules, making it useful in the development of targeted drug delivery systems.[1]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational drug design. By understanding its various synonyms and identifiers, and by appreciating the distinct roles of its constituent parts—the Boc group for controlled synthesis, the (S)-stereocenter for specific biological interactions, and the pyridyl moiety for enhanced pharmacological properties—researchers can effectively leverage this valuable building block to advance the frontiers of medicine.

References

- Chem-Impex. Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid.

- CD Biosynsis. Protein Expression and Synthesis.

- MySkinRecipes. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid.

- BOC-Amino Acids. BOC-Amino Acids.

- (S)-Boc-3-(3-pyridyl)-B-Ala-OH, min 95%, 100 mg.

- Angene. (S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-L-3-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-L-3-Pyridylalanine in Modern Drug Discovery

Boc-L-3-Pyridylalanine is a cornerstone building block in contemporary peptide synthesis and medicinal chemistry.[1][2] As a non-canonical amino acid, its incorporation into peptide chains and small molecules allows for the exploration of novel chemical space, leading to compounds with enhanced stability, solubility, and biological activity.[1][2] The pyridine moiety, in particular, offers unique opportunities for molecular interactions within biological systems, making it a valuable asset in the design of targeted therapeutics, especially in neuroscience and for enzyme inhibitors.[1][2] However, the very reactivity that makes this compound a powerful tool in synthesis also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of Boc-L-3-Pyridylalanine, grounded in established safety principles and technical expertise.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The safe handling of any chemical begins with a comprehensive understanding of its potential hazards. Boc-L-3-Pyridylalanine is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[3][4] While specific toxicological data for this compound is not extensively published, the presence of the pyridine ring warrants careful handling due to the known hazards of pyridine, which include potential effects on the nervous system, liver, and kidneys with prolonged or significant exposure.[5][6]

Hazard Statements:

A thorough risk assessment should be conducted before any new experimental protocol involving Boc-L-3-Pyridylalanine is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust formation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls, supplemented by the consistent and correct use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid Boc-L-3-Pyridylalanine that could generate dust, such as weighing or transfer, must be conducted in a certified chemical fume hood.[5][6][8] The fume hood provides critical protection by capturing and exhausting airborne particulates, thereby minimizing the risk of inhalation. Ensure that the fume hood has been recently certified and that the sash is maintained at the lowest practical height during operations.

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE is mandatory when handling Boc-L-3-Pyridylalanine to prevent skin and eye contact.[3][8]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[5][8] Always inspect gloves for any signs of degradation or perforation before use. It is good practice to double-glove when handling larger quantities or during procedures with a higher risk of splashing.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] However, for procedures with a significant risk of splashing, chemical splash goggles should be worn.[5][9] A face shield, used in conjunction with goggles, offers an additional layer of protection.[8]

-

Body Protection: A standard laboratory coat must be worn to protect against skin contact.[5][8] Ensure the lab coat is fully buttoned.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood or if there is a potential for significant dust generation, a NIOSH-approved respirator is required.[8] The specific type of respirator should be determined by a formal risk assessment.

Table 1: Personal Protective Equipment (PPE) for Handling Boc-L-3-Pyridylalanine

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[5][8] Regularly inspect for tears or holes. |

| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[8] Goggles are required for significant splash risks.[5] |

| Face | Face shield | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.[8] |

| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[5][8] |

| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[8] |

Diagram 1: PPE Donning and Doffing Sequence

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.

Experimental Workflow:

Diagram 2: Safe Handling Workflow for Boc-L-3-Pyridylalanine

Caption: A logical workflow for handling Boc-L-3-Pyridylalanine safely.

Step-by-Step Methodology:

-

Preparation and Engineering Controls:

-

Handling the Compound:

Storage and Stability: Preserving Integrity

Proper storage is crucial for maintaining the chemical integrity of Boc-L-3-Pyridylalanine and ensuring its efficacy in research applications.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Recommended storage temperatures are typically between 0-8°C.[2] Some suppliers recommend long-term storage at -20°C.[10]

-

Incompatible Materials: Store apart from strong oxidizing agents, acids, and bases.[11][12]

-

Stability: The compound is generally stable under normal conditions.[12] However, the pyridine ring can be susceptible to oxidation over time, and the Boc protecting group can be cleaved by strong acids.

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | [3][4] |

| Molecular Weight | 266.3 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 135 - 138 °C | [2] |

| Solubility | Soluble in water and common organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4][13] |

Emergency Procedures: Preparedness and Response

Despite careful planning, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

First-Aid Measures

-

In case of eye contact: Immediately rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][9]

-

In case of skin contact: Take off contaminated clothing and wash the affected area with plenty of water.[3] If skin irritation occurs, get medical help.[3]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][9] Get medical help if you feel unwell.[3]

-

If swallowed: Rinse out the mouth with water and provide 2-5 dL of water.[14] Seek immediate medical attention.[3]

Spill and Leak Procedures

-

Small Spills:

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's environmental health and safety department immediately.

-

Diagram 3: Spill Response Decision Tree

Caption: A decision-making guide for responding to spills of Boc-L-3-Pyridylalanine.

Waste Disposal: Environmental Responsibility

All waste containing Boc-L-3-Pyridylalanine must be disposed of in accordance with local, state, and federal regulations.[3]

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.[11]

-

Liquid Waste: Solutions containing Boc-L-3-Pyridylalanine should be collected in a compatible, sealed waste container.[11]

-

Do not dispose of this chemical down the drain.[3]

Conclusion: A Culture of Safety

Boc-L-3-Pyridylalanine is a valuable tool in the arsenal of the modern medicinal chemist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive approach to safety, encompassing thorough risk assessment, the consistent use of engineering controls and PPE, and preparedness for emergencies, is the foundation of a responsible and productive research environment.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

N-Boc-3-(2-pyridyl)-L-alanine - Safety Data Sheet. (2025, December 24). [Link]

-

Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

Pyridine - Standard Operating Procedure. [Link]

-

ChemBK. (2024, April 9). Boc-3-(3-Pyridyl)-Alanine. [Link]

-

Cusabio. Boc-3-(3-pyridyl)-DL-alanine. [Link]

-

Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. [Link]

-

Chem-Impex. Boc-3-(4'-pyridyl)-L-alanine. [Link]

-

Chem-Impex. Boc-3-(3'-pyridyl)-L-alanine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cusabio.com [cusabio.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 14. pentachemicals.eu [pentachemicals.eu]

The Strategic Integration of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic Acid in Neuroscience Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly known in the field as Boc-3-(3'-pyridyl)-L-alanine, is a non-canonical amino acid that has emerged as a pivotal building block in the design and synthesis of novel neuroactive peptides and small molecules. Its unique structural features, particularly the pyridine ring, offer distinct advantages in modulating the pharmacological properties of therapeutic candidates targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the applications of Boc-3-(3'-pyridyl)-L-alanine in neuroscience, with a focus on its role in the development of neuroprotective agents and modulators of key neurotransmitter systems. We will delve into the synthetic rationale, key experimental protocols, and the underlying neuropharmacological mechanisms, providing a roadmap for researchers and drug development professionals to leverage this versatile molecule in their discovery pipelines.

Introduction: The Rationale for Pyridylalanine Incorporation in Neuroactive Compounds

The pursuit of novel therapeutics for neurological disorders is a paramount challenge in modern medicine. The complexity of the CNS necessitates the development of highly specific and potent molecules that can effectively cross the blood-brain barrier and engage with their intended targets. The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy to overcome the limitations of endogenous ligands, such as poor metabolic stability and low receptor subtype selectivity.

Boc-3-(3'-pyridyl)-L-alanine has garnered significant interest due to the unique properties conferred by its pyridyl moiety. The pyridine ring, an isostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a site for potential protonation, thereby influencing the solubility, receptor binding affinity, and pharmacokinetic profile of the parent molecule.[1] In the context of neuroscience, the structural resemblance of the pyridylalanine side chain to neurotransmitter moieties can be exploited to design ligands for a variety of CNS receptors.[2]

This guide will explore two primary applications of Boc-3-(3'-pyridyl)-L-alanine in neuroscience:

-

Modulation of the Serotonergic System: We will examine the evidence suggesting that 3-pyridylalanine-containing compounds can influence brain serotonin levels, a key neurotransmitter implicated in mood, cognition, and various psychiatric disorders.

-

Development of Neuroprotective Peptides: We will discuss the use of this amino acid in the synthesis of peptide-based therapeutics aimed at mitigating neuronal damage in neurodegenerative diseases like Alzheimer's.

Modulating Serotonin Synthesis: A Novel Mechanism of Action

The serotonergic system is a major target for the treatment of depression, anxiety, and other mood disorders. Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid L-tryptophan. A key finding has illuminated a novel mechanism by which 3-pyridylalanine can modulate this pathway.

Research has shown that the administration of L-3-pyridylalanine can significantly increase brain serotonin concentrations over a prolonged period.[3] This effect is not due to direct inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis in the brain. Instead, L-3-pyridylalanine has been found to decrease the activity of tryptophan pyrrolase in the liver.[3] Tryptophan pyrrolase is a key enzyme in the kynurenine pathway, which is the major catabolic route for tryptophan in the periphery. By inhibiting this enzyme, L-3-pyridylalanine effectively increases the systemic availability of tryptophan for uptake into the brain, thereby boosting serotonin synthesis.

This indirect mechanism of action presents a compelling therapeutic strategy. Rather than directly targeting CNS enzymes, this approach modulates the peripheral metabolism of a crucial precursor, leading to a sustained increase in brain serotonin levels.

Engineering Neuroprotective Peptides with Boc-3-(3'-pyridyl)-L-alanine

Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss and cognitive decline. A promising therapeutic avenue is the development of neuroprotective peptides that can interfere with the pathological cascades leading to cell death. The incorporation of Boc-3-(3'-pyridyl)-L-alanine into peptide sequences can enhance their neuroprotective potential through several mechanisms:

-

Improved Receptor Interaction: The pyridyl moiety can engage in specific hydrogen bonding and electrostatic interactions with target receptors, leading to increased binding affinity and efficacy.[1]

-

Enhanced Stability and Bioavailability: The modification of native peptide sequences with unnatural amino acids can confer resistance to enzymatic degradation, prolonging their half-life in vivo.[4]

-

Modulation of Physicochemical Properties: The introduction of the hydrophilic pyridyl group can improve the solubility of otherwise hydrophobic peptides, which is often a challenge in drug development.[5]

Case Study: Design and Synthesis of a Hypothetical Neuroprotective Peptide

To illustrate the practical application of Boc-3-(3'-pyridyl)-L-alanine, we will outline the synthesis and proposed evaluation of a hypothetical neuroprotective peptide, "Neuro-P(3-Pal)". This peptide is envisioned to be an analog of a known neuroprotective peptide, where a key aromatic residue is replaced with 3-pyridylalanine to enhance its therapeutic properties.

Workflow for the Synthesis and Evaluation of Neuro-P(3-Pal):

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Neuro-P(3-Pal)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Boc-3-(3'-pyridyl)-L-alanine using Boc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids (including Boc-3-(3'-pyridyl)-L-alanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc-Deprotection (if starting with Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Boc-Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and DMF.

-

Neutralization: Neutralize the N-terminal ammonium salt with a solution of 10% DIEA in DMF. Wash the resin with DMF.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence, incorporating Boc-3-(3'-pyridyl)-L-alanine at the desired position.

-

Final Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[6]

-

Neuropharmacological Evaluation

Once synthesized and purified, Neuro-P(3-Pal) would be subjected to a battery of in vitro and in vivo assays to determine its neuroprotective efficacy.

In Vitro Assays:

-

Cell Viability Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) would be exposed to a neurotoxic insult, such as amyloid-beta (Aβ) oligomers or glutamate, in the presence and absence of Neuro-P(3-Pal). Cell viability would be assessed using methods like the MTT assay.

-

Receptor Binding Assays: To determine the peptide's affinity for its intended target receptor, competitive binding assays would be performed using a radiolabeled or fluorescently labeled ligand for the receptor.[7][8]

In Vivo Studies:

-

Animal Models of Neurodegeneration: The neuroprotective effects of Neuro-P(3-Pal) would be evaluated in established animal models of neurological disorders, such as transgenic mouse models of Alzheimer's disease.[9]

-

Behavioral Assessments: Cognitive function in treated and control animals would be assessed using behavioral tests like the Morris water maze or object recognition tests.

-

Histological Analysis: Post-mortem brain tissue would be analyzed for markers of neurodegeneration, such as amyloid plaque load and neuronal loss.

Data Presentation and Interpretation

Quantitative data from the neuropharmacological evaluation would be summarized in tables for clear comparison.

Table 1: Hypothetical Receptor Binding Affinities (Ki) of Neuro-P(3-Pal)

| Compound | Target Receptor X (Ki, nM) | Off-Target Receptor Y (Ki, nM) |

| Native Peptide | 15.2 ± 2.1 | 150.8 ± 12.5 |

| Neuro-P(3-Pal) | 5.6 ± 0.8 | >1000 |

Table 2: Hypothetical Neuroprotective Efficacy of Neuro-P(3-Pal) in an In Vitro Aβ Toxicity Model

| Treatment | Neuronal Viability (% of Control) |

| Vehicle Control | 100 ± 5.2 |

| Aβ (10 µM) | 45.3 ± 3.8 |

| Aβ + Native Peptide (1 µM) | 62.7 ± 4.1 |

| Aβ + Neuro-P(3-Pal) (1 µM) | 85.1 ± 4.9 |

Conclusion and Future Directions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a powerful and versatile tool for the modern medicinal chemist working in the field of neuroscience. Its strategic incorporation into peptide and small molecule drug candidates offers a rational approach to fine-tuning their pharmacological properties. The ability of 3-pyridylalanine to modulate the serotonergic system through a novel peripheral mechanism and to enhance the neuroprotective potential of peptides underscores its significance.

Future research should focus on the development of more potent and selective 3-pyridylalanine-containing compounds. A deeper understanding of the structure-activity relationships governing their interaction with CNS targets will be crucial for the design of next-generation therapeutics for a range of debilitating neurological and psychiatric disorders. The continued exploration of this unique amino acid will undoubtedly pave the way for innovative and effective treatments.

References

- Shimeno, H., et al. "Comparative Effects of DL, D and L-3-Pyridylalanine on Serotonin Concentration and Tryptophan-Serotonin Metabolizing Enzymes." Journal of Nutritional Science and Vitaminology, vol. 37, no. 6, 1991, pp. 547-59.

- Dutta, S., et al. "Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications." Organic Letters, vol. 26, no. 38, 2024, pp. 8206-8210.

- Werner, A. "Manual Solid Phase Peptide Synthesis Protocol." The Werner Lab, 2016.

- Ningbo Inno Pharmchem Co., Ltd. "Unlocking the Potential: L-3-(2-Pyridyl)-Alanine in Peptide Synthesis and Pharmaceutical Research."

- Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, vol. 2, no. 12, 2007, pp. 3247-56.

- Luxembourg Bio Technologies. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."

- The Royal Society of Chemistry. "Experimental procedures Solid phase peptide synthesis (SPPS)."

- Kaur, S., et al. "Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats." Antioxidants, vol. 11, no. 1, 2022, p. 37.

- Choosing Fmoc-L-3-(3-pyridyl)-alanine: A Guide for Peptide Synthesis Success.

- Chem-Impex. "Boc-3-(3'-pyridyl)-L-alanine."

- Mroz, P. A., et al. "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry, vol. 59, no. 17, 2016, pp. 8061-7.

- Hong, F., et al. "Synthesis and biological studies of novel neurotensin(8-13) mimetics." Bioorganic & Medicinal Chemistry, vol. 10, no. 12, 2002, pp. 3849-58.

- Khavinson, V., et al. "Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease." International Journal of Molecular Sciences, vol. 22, no. 11, 2021, p. 5899.

- Cai, M., et al. "A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands." Journal of Peptide Research, vol. 62, no. 4, 2003, pp. 169-79.

- Chébanne, M., et al. "Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2." Journal of Medicinal Chemistry, vol. 63, no. 2, 2020, pp. 749-761.

- Larch, L., et al. "Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis." ACS Medicinal Chemistry Letters, vol. 15, no. 1, 2024, pp. 10-16.

- Ciocan, C., et al. "Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines." Molecules, vol. 26, no. 11, 2021, p. 3317.

- Zhang, Y-J., et al. "Neuroprotective Natural Products for Alzheimer's Disease." Marine Drugs, vol. 18, no. 12, 2020, p. 629.

- Keller, M., et al. "Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays." Journal of Medicinal Chemistry, vol. 63, no. 15, 2020, pp. 8367-8383.

- Lipton, J. W., et al. "Cerebral serotonin regulation by phenylalanine analogues and during hyperphenylalaninemia." Journal of Neurochemistry, vol. 33, no. 2, 1979, pp. 443-51.

- Dong, H., et al. "Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease." Frontiers in Aging Neuroscience, vol. 11, 2019, p. 32.

- Nabavi, S. M., et al. "Terpenes as Potential Anti-Alzheimer's Disease Agents." Molecules, vol. 29, no. 9, 2024, p. 2097.

- Höglund, E., et al. "Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review." Frontiers in Endocrinology, vol. 10, 2019, p. 158.

- Leathwood, P. D., and F. Ashley. "Acute amino acid loads that deplete brain serotonin fail to alter behavior." Pharmacology Biochemistry and Behavior, vol. 21, no. 6, 1984, pp. 907-11.

- Fernstrom, J. D. "Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain." The Journal of Nutrition, vol. 137, no. 6 Suppl 1, 2007, pp. 1539S-1547S.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Comparative Effects of DL, D and L-3-Pyridylalanine on Serotonin Concentration and Tryptophan-Serotonin Metabolizing Enzymes [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid in Enzyme Inhibition

Abstract

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is a synthetically versatile chiral building block of significant interest in medicinal chemistry and drug development.[1] Characterized by a Boc-protected amine, a carboxylic acid, and a pyridyl ring, this non-proteinogenic amino acid derivative serves as a crucial scaffold for designing potent and selective enzyme inhibitors. Its unique structural features, particularly the pyridine moiety, enable specific interactions with enzyme active sites, leading to the modulation of their catalytic activity.[1][2] This guide provides a comprehensive technical overview of the role of this compound in enzyme inhibition, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3] We will delve into the mechanistic principles of its inhibitory action, present detailed experimental protocols for its characterization, and explore the structure-activity relationships that govern its efficacy.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Enzyme inhibitors are cornerstone molecules in modern therapeutics, capable of modulating pathological processes by attenuating the activity of specific enzymes. The design of such inhibitors often relies on molecular scaffolds that can be chemically modified to achieve high affinity and selectivity for the target enzyme. This compound has emerged as a valuable compound in this context.[1]

Its structure is comprised of three key functional components:

-

The (S)-chiral center: Introduces specific stereochemistry, which is often critical for precise interactions within a chiral enzyme active site.[1]

-

The Boc (tert-butyloxycarbonyl) protecting group: Enhances stability and solubility during synthesis and allows for controlled deprotection in subsequent synthetic steps.[1]

-

The 3-pyridyl group: A bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, significantly influencing binding interactions with the enzyme target.[2]

While this compound is a building block for various bioactive molecules, its most prominent role to date has been in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[1][3]

Primary Enzyme Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[4] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving the N-terminal dipeptide from these molecules.[3][5] The inactivation of incretins prevents them from stimulating insulin secretion.[4] Therefore, inhibiting DPP-4 prolongs the action of incretins, leading to increased insulin release and reduced blood glucose levels, a key therapeutic strategy for managing type 2 diabetes.[3][6]

The active site of DPP-4 has specific subsites (S1, S2, etc.) that recognize and bind the peptide substrates. The S1 subsite, in particular, has a preference for proline or alanine residues at the P1 position of the substrate.[5] Many DPP-4 inhibitors are designed to mimic this substrate and interact with these key subsites.

Mechanism of Inhibition: A Substrate-Mimetic Approach

This compound is a precursor to potent DPP-4 inhibitors, such as Sitagliptin.[3] While the Boc-protected compound itself is not the final active drug, the core structure of 3-amino-3-(3-pyridyl)-propionic acid is fundamental to the inhibitory mechanism. These inhibitors function as competitive, reversible inhibitors of DPP-4.

The mechanism can be understood by examining the interactions of the core scaffold within the DPP-4 active site:

-

The primary amine (once deprotected) forms a salt bridge with a key glutamate residue (Glu205/Glu206) in the S2 subsite of DPP-4.

-

The pyridyl ring extends into the S1 subsite, where it engages in favorable interactions.

-

The carboxylic acid group can form additional interactions with other residues in the active site.

This binding mode effectively blocks the entry of natural substrates like GLP-1 and GIP into the active site, thereby inhibiting the enzyme's catalytic activity.

Caption: Interaction of the 3-amino-3-(3-pyridyl)-propionic acid scaffold with the DPP-4 active site.

Experimental Protocols for Characterization

Evaluating the inhibitory potential of compounds derived from this compound requires robust and reproducible experimental workflows.

Synthesis of the Core Scaffold

The synthesis of this compound is a crucial first step. A common method involves the reaction of 3-(3-pyridyl)-(S)-alanine with di-tert-butyl dicarbonate in the presence of a base.[7]

Protocol 1: Boc Protection of (S)-3-amino-3-(3-pyridyl)-propionic acid

-

Suspend 3-(3-pyridyl)-(S)-alanine in a mixture of water and a suitable organic solvent like 1,4-dioxane.[7]

-

Cool the suspension in an ice bath.

-

Add an anhydrous base, such as potassium carbonate, to the mixture.[7]

-

Slowly add a solution of di-t-butyl dicarbonate in the organic solvent to the cooled suspension over a period of 10-15 minutes.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup. Concentrate the mixture to remove the organic solvent.[7]

-

Adjust the pH of the aqueous solution to approximately 3 using a weak acid like citric acid.[7]

-

Extract the product into an organic solvent such as ethyl acetate.[7]

-

Dry the combined organic extracts over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the Boc-protected product.[7]

In Vitro Enzyme Inhibition Assay

Determining the inhibitory potency (typically as an IC50 value) is a fundamental experiment. This is often done using a fluorogenic or chromogenic substrate for DPP-4.

Protocol 2: DPP-4 Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration.

-

Substrate: Prepare a stock solution of a fluorogenic substrate like Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Inhibitor: Prepare a serial dilution of the test compound (derived from the Boc-protected scaffold) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the test inhibitor at various concentrations to the wells. Include a positive control (known DPP-4 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the DPP-4 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence (Excitation ~360 nm, Emission ~460 nm) over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Normalize the rates relative to the negative control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

The Advent and Ascendance of Pyridyl Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of pyridyl amino acid derivatives. As crucial building blocks in modern medicinal chemistry, these unnatural amino acids offer unique structural and electronic properties that enhance the therapeutic potential of peptide and small-molecule drug candidates. We will delve into the causality behind experimental choices in their synthesis, provide detailed protocols for key synthetic transformations, and explore the pharmacological significance of incorporating the pyridyl moiety into drug scaffolds. This guide will also feature an analysis of drugs that have successfully integrated this structural motif, complete with a discussion of their mechanisms of action and the signaling pathways they modulate.

A Historical Perspective: From Pyridine's Discovery to a New Class of Amino Acids

The journey of pyridyl amino acid derivatives begins with the history of their parent heterocycle, pyridine. First isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson, the structure of pyridine was later correctly identified by Wilhelm Körner and James Dewar in the 1860s. The first major synthesis of a pyridine derivative was described in 1881 by Arthur Rudolf Hantzsch.[1] However, the specific incorporation of the pyridine ring into an amino acid framework is a more recent development, driven by the demands of medicinal chemistry.

While a definitive, singular "discovery" of the first pyridyl amino acid is not well-documented, early explorations into unnatural amino acids in the mid-20th century likely included pyridyl variants. The synthesis of β-(3-pyridyl)-DL-alanine was described in the 1980s, showcasing early methods that often involved multi-step procedures starting from pyridinecarboxaldehydes.[2][3] A significant advancement in the field was the development of palladium-catalyzed cross-coupling reactions, which provided a more efficient and versatile route to a range of substituted pyridyl amino acids.[4][5] This innovation allowed for greater diversity in the pyridyl ring's substitution pattern, a key factor in fine-tuning the pharmacological properties of drug candidates. The evolution of protecting group strategies, particularly the use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, has been instrumental in integrating these unnatural amino acids into solid-phase peptide synthesis, further expanding their utility in drug discovery.[6][7]

The Chemist's Toolkit: Key Synthetic Strategies for Pyridyl Amino Acid Derivatives

The synthesis of pyridyl amino acid derivatives has evolved from classical, often lengthy methods to more sophisticated and efficient catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the required stereochemistry of the amino acid.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of pyridyl amino acids, offering a powerful tool for creating carbon-carbon bonds between a pyridine ring and the amino acid backbone.

One of the most effective methods involves the cross-coupling of a serine-derived organozinc reagent with a halopyridine.[8] This approach allows for the preparation of enantiomerically pure pyridyl amino acids. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Protected Pyridyl Amino Acid

This protocol is a representative example of a palladium-catalyzed cross-coupling reaction for the synthesis of a protected pyridyl amino acid derivative.

Materials:

-

N-Boc-iodoalanine methyl ester

-

Activated Zinc (Zn)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Organozinc Reagent: To a solution of N-Boc-iodoalanine methyl ester in anhydrous THF, add activated zinc dust. Sonicate the mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Cross-Coupling Reaction: In a separate flask, dissolve 2-bromopyridine in anhydrous THF. Add palladium(II) acetate and triphenylphosphine to this solution and stir for 15 minutes at room temperature to form the catalyst complex.

-

To the catalyst mixture, add the freshly prepared organozinc reagent via cannula.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-2-pyridylalanine methyl ester.

Hetero-Diels-Alder and Knoevenagel-Stobbe Reactions: Building the Pyridine Ring

An alternative and powerful strategy involves constructing the pyridine ring itself onto a precursor already containing the amino acid backbone. This approach is particularly useful for creating complex, polysubstituted pyridyl amino acids.

A recent example of this is a two-stage synthesis that begins with an enone-derived α-amino acid.[2][9] The key steps are a Lewis acid-catalyzed hetero-Diels-Alder reaction to form a dihydropyran intermediate, followed by a modified Knoevenagel-Stobbe condensation to construct the pyridine ring.[2][9][10] Further functionalization can be achieved through subsequent reactions like bromination and Suzuki-Miyaura cross-coupling to introduce additional diversity.[2][9][10]

Experimental Protocol: Hetero-Diels-Alder/Knoevenagel-Stobbe Synthesis of a β-Pyridyl α-Amino Acid

This protocol outlines the key steps for the construction of the pyridine ring on an amino acid scaffold.

Materials:

-

Enone-derived α-amino acid

-

Ethyl vinyl ether

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as Lewis acid catalyst

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous tert-butanol (t-BuOH)

Procedure:

-

Hetero-Diels-Alder Reaction: Dissolve the enone-derived α-amino acid in anhydrous DCM. Add Yb(OTf)₃ and ethyl vinyl ether. Stir the reaction at room temperature until the enone is consumed. Work up the reaction to isolate the dihydropyran intermediate.

-

Knoevenagel-Stobbe Condensation: To a solution of the dihydropyran intermediate in anhydrous t-BuOH, add hydroxylamine hydrochloride and potassium tert-butoxide.

-

Heat the mixture to reflux and monitor the reaction progress.

-

After completion, cool the reaction and neutralize with acid.

-

Extract the product and purify by column chromatography to yield the β-pyridyl α-amino acid.